molecular formula C19H18FN3O4S2 B12215708 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12215708
M. Wt: 435.5 g/mol
InChI Key: RDLRHBPHFQAFHO-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic, sulfonyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.

    Introduction of the Sulfonyl Group: The thiadiazole intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the Acetamide Linkage: The final step involves coupling the sulfonyl-thiadiazole intermediate with 4-ethylphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the thiadiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings and thiadiazole.

    Reduction: Reduced derivatives with the sulfonyl group converted to a sulfide.

    Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the thiadiazole moiety exhibit significant antibacterial properties. For instance, a related compound was tested against various strains of bacteria, including Xanthomonas axonopodis and Xanthomonas oryzae, showing promising results:

CompoundInhibition Rate (%)Target Bacteria
5a30 ± 1.25Xac
5b40 ± 2.65Xoc
5k22 ± 1.54Xac

These results indicate that modifications to the thiadiazole structure can lead to enhanced antibacterial efficacy .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests against fungal pathogens like Mucor bainieri revealed that certain derivatives had considerable inhibitory effects, suggesting potential use in agricultural fungicides .

Agrochemical Development

The unique properties of this compound make it suitable for development as an agrochemical. Its ability to inhibit bacterial growth can be leveraged in crop protection strategies, particularly against bacterial blights that affect various crops. The incorporation of the ethylphenoxy group may enhance the compound's stability and effectiveness in field conditions.

Synthesis and Bioactivity Evaluation

A study conducted by Li et al. synthesized several derivatives based on the core structure of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide to evaluate their bioactivity against plant pathogens . The synthesis involved reacting intermediates under controlled conditions to yield compounds with varying degrees of biological activity.

Comparative Analysis with Known Compounds

In comparative studies, the synthesized compounds were benchmarked against established agrochemicals like Bismerthiazol and Thiodiazole copper, demonstrating comparable or superior efficacy in inhibiting target pathogens:

CompoundEfficacy Comparison
BismerthiazolControl (100%)
Thiodiazole copperControl (100%)
New Compound (5k)22% inhibition

This comparative analysis highlights the potential for developing new agents that could outperform existing solutions in agricultural settings .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(4-isopropylphenoxy)-N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethyl group on the phenoxy ring and the fluorobenzyl sulfonyl group. These structural features may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, distinguishing it from similar compounds.

Biological Activity

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 895827-77-7) is a novel compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O4S2C_{19}H_{18}FN_{3}O_{4}S_{2} with a molecular weight of 435.5 g/mol. The structure features a thiadiazole ring that is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds with a similar structure displayed IC50 values indicating potent activity. For instance, derivatives with modifications in the thiadiazole ring demonstrated enhanced cytotoxicity compared to standard treatments like 5-Fluorouracil .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iMCF-72.32

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells .
  • Cell Cycle Arrest : Treatment with these compounds resulted in cell cycle arrest at various phases (G0/G1 and S phase), indicating their potential to disrupt cancer cell proliferation .
  • Inhibition of Kinases : Molecular docking studies suggest that these compounds may inhibit key kinases such as CDK9 and transcription factors like STAT3, crucial for cancer cell survival and proliferation .

Antifungal and Antibacterial Activities

In addition to anticancer properties, derivatives of thiadiazoles have shown notable antifungal and antibacterial activities:

  • Antifungal Activity : Some derivatives have exhibited effective inhibition against Phytophthora infestans, with EC50 values lower than conventional antifungals .
CompoundPathogenEC50 (µg/mL)
4iPhytophthora infestans3.43
  • Antibacterial Activity : Thiadiazole derivatives have been reported to possess moderate antibacterial effects against various strains, although specific data for the compound is limited .

Case Studies

A study involving the synthesis and evaluation of various thiadiazole derivatives demonstrated that structural modifications significantly influence biological activity. For instance:

  • Modifications leading to increased lipophilicity enhanced anticancer activity against MCF-7 cells.
  • The introduction of different substituents on the thiadiazole ring altered both the potency and selectivity towards cancerous versus normal cells .

Properties

Molecular Formula

C19H18FN3O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H18FN3O4S2/c1-2-13-7-9-15(10-8-13)27-11-17(24)21-18-22-23-19(28-18)29(25,26)12-14-5-3-4-6-16(14)20/h3-10H,2,11-12H2,1H3,(H,21,22,24)

InChI Key

RDLRHBPHFQAFHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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